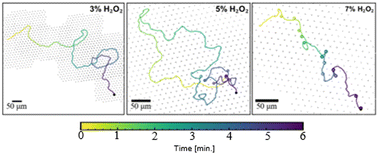Transition from scattering to orbiting upon increasing the fuel concentration for an active Janus colloid moving at an obstacle–decorated interface†
Soft Matter Pub Date: 2023-10-27 DOI: 10.1039/D3SM01079A
Abstract
Efficient exploration of space is a paramount motive for active colloids in practical applications. Yet, introducing activity may lead to surface-bound states, hindering efficient space exploration. Here, we show that the interplay between self-motility and fuel-dependent affinity for surfaces affects how efficiently catalytically-active Janus microswimmers explore both liquid–solid and liquid–fluid interfaces decorated with arrays of similarly-sized obstacles. In a regime of constant velocity vs. fuel concentration, we find that microswimmer–obstacle interactions strongly depend on fuel concentration, leading to a counter-intuitive decrease in space exploration efficiency with increased available fuel for all interfaces. Using experiments and theoretical predictions, we attribute this phenomenon to a largely overlooked change in the surface properties of the microswimmers' catalytic cap upon H2O2 exposure. Our findings have implications in the interpretation of experimental studies of catalytically active colloids, as well as in providing new handles to control their dynamics in complex environments.


Recommended Literature
- [1] Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography
- [2] Constructing a single-white-light emission by finely modulating the occupancy of luminescence centers in europium-doped (Ca1−xSrx)9Bi(PO4)7 for WLEDs†
- [3] Hierarchically plasmonic photocatalysts of Ag/AgCl nanocrystals coupled with single-crystalline WO3 nanoplates†
- [4] Fast energy transfer within a self-assembled cyclic porphyrin tetramer†
- [5] Hydroboration reactions using transition metal borane and borate complexes: an overview
- [6] Dynamical calculations of O(3P) + OH(2Π) reaction on the CHIPR potential energy surface using the fully coupled time-dependent wave-packet approach in hyperspherical coordinates†
- [7] A one-dimensional supramolecular chain based on [H2V10O28]4− units decorated with 4-dimethylaminopyridinium ions: an experimental and theoretical characterization†
- [8] Electrolyte modification method induced atomic arrangement in FeOx/NF nanosheets for efficient overall water splitting†
- [9] Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction
- [10] Al12Co4: a pioneering heterometallic aluminum oxo cluster with surface-exposed Co sites for the oxygen evolution reaction†










